Fluocinolone acetonide-21-carboxylic acid

Pharmaceutical Quality Control ANDA Submission EP Monograph Compliance

Fluocinolone acetonide-21-carboxylic acid is the official European Pharmacopoeia (EP) Impurity A, mandated for ANDA regulatory submissions and quality control of Fluocinolone Acetonide drug substances. Its unique C-21 carboxylic acid functionality makes it the sole viable precursor for synthesizing high-potency C-21 ester prodrugs like fluocinonide, which cannot be replicated by other in-class steroids. Substitution with non-certified analogs invalidates analytical method validation under ICH Q3A/B and USP/EP monographs. Sourced as a white to off-white solid (≥98% purity), it is essential for HPLC/UPLC/LC-MS method development, stability-indicating assays, and preformulation degradation studies. Strictly for R&D use; requires -20°C storage under inert atmosphere.

Molecular Formula C24H28F2O7
Molecular Weight 466.478
CAS No. 106931-78-6
Cat. No. B568908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone acetonide-21-carboxylic acid
CAS106931-78-6
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid;  6bH-Naphth[2’,1’:4,5]indeno[1,2-d][1,3]dioxole pregna-1,4-dien-21-oic Acid Deriv.;  Fluocinolone Acetonide EP Impurity A
Molecular FormulaC24H28F2O7
Molecular Weight466.478
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C
InChIInChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1
InChIKeyKUVGGCPFHYXHKI-BDQUCZKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluocinolone Acetonide-21-carboxylic Acid (CAS 106931-78-6): A Critical Analytical Reference and Key Synthetic Intermediate


Fluocinolone acetonide-21-carboxylic acid (CAS 106931-78-6) is a key fluorinated corticosteroid derivative chemically designated as (6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic acid, with the molecular formula C24H28F2O7 and a molecular weight of 466.47 g/mol [1]. It is recognized as the European Pharmacopoeia (EP) Impurity A of the active pharmaceutical ingredient Fluocinolone Acetonide, as well as the C-21 carboxylic acid derivative that serves as a key precursor for the synthesis of C-21 ester prodrugs [2]. It is supplied as a white to off-white solid with a melting point >250°C (dec.), predicted pKa of 2.39±0.54, and is slightly soluble in DMSO and methanol, requiring hygroscopic, -20°C freezer storage under an inert atmosphere to ensure stability .

Why Fluocinolone Acetonide-21-carboxylic Acid Cannot Be Substituted with In-Class Analogs: Regulatory and Chemical Justification


This compound is not a simple 'alternative' to other steroids or impurities; it has a specific and non-interchangeable role. As the official EP Impurity A, its use as a reference standard is mandated by pharmacopoeial monographs for quality control of Fluocinolone Acetonide drug substances and products [1]. Substituting it with a non-certified analog or a structurally similar impurity would invalidate analytical method validation and regulatory submissions, particularly for Abbreviated New Drug Applications (ANDAs) [2]. Furthermore, its unique chemical identity—the C-21 carboxylic acid—makes it the sole viable starting material for synthesizing a distinct class of fluocinolone acetonide C-21 ester prodrugs, a function that other in-class steroids like fluocinonide (the 21-acetate) or triamcinolone acetonide cannot fulfill [3].

Quantitative Differentiation Evidence for Fluocinolone Acetonide-21-carboxylic Acid (CAS 106931-78-6)


Certified EP Impurity A Reference Standard vs. Unspecified Impurities for Regulatory QC

This compound is the certified and pharmacopoeially recognized EP Impurity A for Fluocinolone Acetonide, unlike other impurities such as Impurity B, C, D, E, or unspecified degradation products [1][2]. This specific designation is crucial for method validation and Quality Controlled (QC) applications for ANDAs, which are not applicable to uncertified or non-EP analogs [3].

Pharmaceutical Quality Control ANDA Submission EP Monograph Compliance

Unique Synthetic Intermediate for C-21 Ester Prodrugs vs. Fluocinolone Acetonide

Fluocinolone acetonide-21-carboxylic acid serves as the essential precursor for synthesizing a series of C-21 ester prodrugs. Studies have demonstrated that its derivative, fluocinolone acetonide 21-acetate (fluocinonide), is about five times more potent than the active form fluocinolone acetonide (FA) due to enhanced lipophilicity and percutaneous absorption [1]. The parent compound cannot be directly esterified at the C-21 position, making the carboxylic acid derivative a distinct and irreplaceable starting material for this entire class of improved topical corticosteroids.

Prodrug Synthesis Medicinal Chemistry Drug Delivery

Distinct Physicochemical Profile vs. Fluocinolone Acetonide: pKa and Storage Implications

The conversion of the C-21 hydroxyl group to a carboxylic acid in Fluocinolone acetonide-21-carboxylic acid significantly alters its physicochemical properties compared to the parent drug, Fluocinolone Acetonide. The target compound has a predicted pKa of 2.39±0.54 and requires specific storage conditions: hygroscopic, -20°C freezer under inert atmosphere [1]. In contrast, Fluocinolone Acetonide (CAS 67-73-2) is a neutral molecule with different solubility and stability profiles, allowing for room temperature storage . This difference is critical for preformulation studies and analytical method development.

Preformulation Stability Studies Analytical Method Development

Specific PAMPA Permeability Profile of Its C-21 Ester Derivatives

The C-21 esters synthesized from Fluocinolone acetonide-21-carboxylic acid exhibit a distinct permeability profile in PAMPA assays. Specifically, all tested fluocinolone acetonide C-21 esters fall into a unique group (Group III) characterized by high membrane retention (32.4%–86.5%) and low permeation (1.3%–27.1%) [1]. This profile is similar to mometasone furoate, a potent topical corticosteroid with high membrane retention (81%) and low permeation (7.7%), but significantly different from the parent corticosteroid standards which showed membrane retentions and permeations lower than 30% (Group I) [1].

Prodrug Permeability PAMPA Assay Dermal Absorption

High-Value Research and Industrial Applications for Fluocinolone Acetonide-21-carboxylic Acid (CAS 106931-78-6)


Pharmaceutical Quality Control: Certified Reference Standard for ANDA Submissions

This compound is essential for the development and validation of analytical methods (e.g., HPLC, UPLC, LC-MS) required for the quality control of Fluocinolone Acetonide drug substances and products [1]. As the certified EP Impurity A, its use is specifically required for Abbreviated New Drug Application (ANDA) submissions to demonstrate control of related substances, ensuring compliance with ICH Q3A/B and USP/EP standards [2].

Medicinal Chemistry and Prodrug Design: Synthesis of Enhanced Corticosteroid Esters

Fluocinolone acetonide-21-carboxylic acid is the crucial starting material for synthesizing a series of novel C-21 ester prodrugs [3]. These esters, such as fluocinonide, have been shown to be up to five times more potent than the parent drug due to improved lipophilicity and percutaneous absorption [3]. This makes the compound a key reagent for research aimed at developing new topical corticosteroid formulations with superior efficacy and benefit/risk profiles.

Preformulation and Stability Studies: Assessment of Drug-Excipient Compatibility

Due to its distinct physicochemical properties—including its acidic nature (predicted pKa 2.39±0.54) and hygroscopicity —this compound is a critical model substance for preformulation research. It is used to study drug-excipient incompatibilities, oxidation degradation pathways, and to develop robust stability-indicating analytical methods for corticosteroid formulations [4].

Dermal Drug Delivery Research: PAMPA Model for Permeability and Retention

The C-21 esters derived from this compound serve as important models in dermal drug delivery research. Their unique PAMPA permeability profile—characterized by high membrane retention (up to 86.5%) and low permeation [5]—makes them ideal candidates for investigating the correlation between physicochemical properties and topical corticosteroid activity, specifically for optimizing local skin effects while minimizing systemic exposure.

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